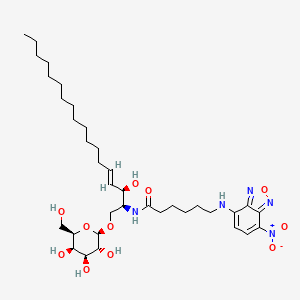

C6 NBD Galactosylceramide

Description

Properties

IUPAC Name |

N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]-6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H59N5O11/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18-28(43)26(24-50-36-35(47)34(46)33(45)29(23-42)51-36)38-30(44)19-16-14-17-22-37-25-20-21-27(41(48)49)32-31(25)39-52-40-32/h15,18,20-21,26,28-29,33-37,42-43,45-47H,2-14,16-17,19,22-24H2,1H3,(H,38,44)/b18-15+/t26-,28+,29+,33-,34-,35+,36+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYEQNDHFYIPTAY-LFUFHFQKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)O)O)NC(=O)CCCCCNC2=CC=C(C3=NON=C23)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)NC(=O)CCCCCNC2=CC=C(C3=NON=C23)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H59N5O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

737.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of C6 NBD Galactosylceramide: A Technical Guide for Lipid Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

C6 NBD Galactosylceramide is a fluorescently labeled analog of galactosylceramide, a critical glycosphingolipid in cellular membranes, particularly abundant in the myelin sheath of the nervous system. The attachment of the nitrobenzoxadiazole (NBD) fluorophore to a truncated six-carbon (C6) acyl chain allows for the visualization and tracking of galactosylceramide metabolism, transport, and localization within living cells. This makes it an invaluable tool in lipid research, particularly for studying lipid trafficking, metabolism in lysosomal storage disorders like Krabbe disease, and its role in immune cell activation. This guide provides a comprehensive overview of the synthesis, purification, and characterization of this compound, along with its application in studying immune signaling pathways.

Synthesis of this compound

The synthesis of this compound is most efficiently achieved through the N-acylation of psychosine (galactosylsphingosine) with 6-(N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino)hexanoic acid (NBD-hexanoic acid). This two-step process involves the activation of the carboxylic acid of NBD-hexanoic acid, followed by its coupling to the primary amine of psychosine to form a stable amide bond.

Synthetic Workflow

Caption: Synthetic workflow for this compound.

Experimental Protocols

Materials and Reagents

| Reagent | Supplier | Purity |

| Psychosine (D-galactosyl-β-1,1'-sphingosine) | Avanti Polar Lipids | >99% |

| 6-(N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino)hexanoic acid (NBD-hexanoic acid) | Thermo Fisher Scientific | >95% |

| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | Sigma-Aldrich | ≥98% |

| N,N-Diisopropylethylamine (DIPEA) | Sigma-Aldrich | ≥99.5% |

| Anhydrous N,N-Dimethylformamide (DMF) | Sigma-Aldrich | 99.8% |

| Dichloromethane (DCM) | Fisher Scientific | HPLC Grade |

| Methanol (MeOH) | Fisher Scientific | HPLC Grade |

| Silica Gel (230-400 mesh) | Sigma-Aldrich |

Step 1: Synthesis of this compound

-

Preparation of Reactants:

-

Dissolve psychosine (1 equivalent) in anhydrous DMF.

-

In a separate flask, dissolve NBD-hexanoic acid (1.1 equivalents) and HATU (1.2 equivalents) in anhydrous DMF.

-

-

Activation of Carboxylic Acid:

-

To the NBD-hexanoic acid/HATU solution, add DIPEA (3 equivalents) dropwise while stirring under an inert atmosphere (e.g., argon or nitrogen).

-

Stir the mixture at room temperature for 30 minutes to allow for the formation of the activated ester.

-

-

Amide Coupling Reaction:

-

Slowly add the activated NBD-hexanoic acid solution to the psychosine solution.

-

Allow the reaction to proceed at room temperature for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Step 2: Purification by Silica Gel Chromatography

-

Reaction Quenching and Extraction:

-

Upon completion, quench the reaction by adding a small amount of water.

-

Dilute the mixture with ethyl acetate and wash sequentially with 5% aqueous lithium chloride solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Chromatographic Separation:

-

Prepare a silica gel column packed in dichloromethane (DCM).

-

Dissolve the crude product in a minimal amount of DCM and load it onto the column.

-

Elute the column with a gradient of methanol in DCM (e.g., 0% to 15% methanol).

-

Collect fractions and monitor by TLC, visualizing the fluorescent product under UV light.

-

Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a fluorescent solid.

-

Step 3: Characterization

-

Thin-Layer Chromatography (TLC):

-

Mobile Phase: Chloroform:Methanol (9:1, v/v).

-

Visualization: UV light (365 nm) and/or a primuline spray. The product will appear as a fluorescent spot.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Column: Normal-phase silica column.

-

Mobile Phase: A gradient of isopropanol in hexane.

-

Detection: Fluorescence detector (Excitation: ~465 nm, Emission: ~535 nm).

-

-

Mass Spectrometry:

-

Analyze the purified product by ESI-MS to confirm the molecular weight.

-

-

NMR Spectroscopy:

-

Dissolve the product in a suitable deuterated solvent (e.g., CDCl₃:CD₃OD, 2:1) and acquire ¹H and ¹³C NMR spectra to confirm the structure.

-

Quantitative Data

| Parameter | Value | Reference |

| Molecular Formula | C₃₆H₅₉N₅O₁₁ | [1][2] |

| Molecular Weight | 737.88 g/mol | [1][2] |

| Excitation Maximum (λex) | ~465 nm (in Methanol) | |

| Emission Maximum (λem) | ~535 nm (in Methanol) | [1] |

| Purity (Post-Purification) | >98% | [2] |

| Expected Yield | 70-85% | Estimated based on similar amide coupling reactions. |

Application in Lipid Studies: iNKT Cell Activation

Galactosylceramides are known to be presented by the CD1d protein on antigen-presenting cells (APCs), leading to the activation of invariant Natural Killer T (iNKT) cells. This activation cascade is crucial for bridging the innate and adaptive immune responses. The use of this compound allows for the tracking of its uptake, processing, and presentation by APCs.

iNKT Cell Activation Pathway

Caption: Activation of iNKT cells by galactosylceramide presented on CD1d.[3][4]

Conclusion

The synthesis of this compound provides a powerful tool for researchers in the field of lipid biology. The detailed protocols and characterization data presented in this guide offer a comprehensive resource for its preparation and use. Its application in studying fundamental cellular processes, such as lipid trafficking and immune activation, will continue to contribute significantly to our understanding of the complex roles of glycosphingolipids in health and disease.

References

- 1. Activation of natural killer T cells by glycolipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Kinetics and Cellular Site of Glycolipid Loading Control the Outcome of Natural Killer T Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

chemical properties and structure of C6 NBD Galactosylceramide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, structure, and applications of C6 NBD Galactosylceramide. It is intended to be a valuable resource for researchers utilizing this fluorescent lipid analog in studies of sphingolipid metabolism, intracellular trafficking, and membrane dynamics.

Core Chemical and Structural Properties

This compound, systematically named N-(6-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino)hexanoyl-D-galactosyl-β1-1'-sphingosine, is a fluorescent derivative of the naturally occurring glycosphingolipid, galactosylceramide. The molecule incorporates a nitrobenzoxadiazole (NBD) fluorophore attached to a six-carbon acyl chain (C6), which allows for its visualization and tracking within cellular systems. This fluorescent tag makes it an invaluable tool for a variety of cell biology applications.

Quantitative Data Summary

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| Molecular Formula | C₃₆H₅₉N₅O₁₁ | [1][2] |

| Molecular Weight | 737.88 g/mol | [1] |

| Excitation Maximum (λex) | ~466 nm | [3][4] |

| Emission Maximum (λem) | ~536 nm | [3][4] |

| CAS Number | 170212-26-7 | [1] |

| Appearance | Orange to red solid | [5] |

| Solubility | Soluble in Chloroform:Methanol (5:1) and Methanol | [6] |

| Storage Conditions | -20°C, protected from light | [1] |

Experimental Applications and Protocols

This compound is widely used as a fluorescent probe to investigate the intracellular localization, transport, and metabolism of galactosylceramides. Its applications are particularly prominent in the study of lipid sorting in the endocytic pathway and as a marker for the Golgi apparatus.

Protocol for Studying Endocytosis and Transcytosis

This protocol is adapted from methodologies used to study the sorting of sphingolipids in the endocytic pathway of HT29 cells.

Materials:

-

This compound

-

Hanks' Balanced Salt Solution (HBSS)

-

Bovine Serum Albumin (BSA), fatty acid-free

-

Chloroform/Methanol mixture (2:1, v/v)

-

Thin-Layer Chromatography (TLC) system

-

Cultured cells (e.g., HT29 or Madin-Darby canine kidney (MDCK) cells) grown on filters

Procedure:

-

Insertion of the Probe: Cool the cells to 10°C and incubate with a medium containing 4 µM this compound.[1][7]

-

Endocytosis: Rinse the cells three times with cold HBSS to remove excess probe.[1][7] Incubate the cells at 37°C in HBSS to allow for endocytosis to occur for a specified time (e.g., 10 minutes).[1][7]

-

Removal of Surface-Bound Probe: After the incubation period, remove the probe remaining on the cell surface by performing two to three washes with a BSA solution (e.g., 1% w/v in HBSS) for 20 minutes at 10°C.[1][7]

-

Quantitation of Endocytosis: For one set of filters, proceed with lipid extraction to quantify the amount of internalized this compound.

-

Transcytosis Assay: For a second set of filters, further incubate the cells for 0.5 to 1 hour at 37°C in HBSS containing BSA to capture any this compound that is transported back to the cell surface.[1]

-

Lipid Extraction and Analysis: Following the incubations, perform a final BSA wash at 10°C.[1] Extract the lipids from the apical media, basal media, and the cells using a chloroform/methanol mixture.[1] Analyze and quantify the extracted NBD-labeled lipids using TLC.[1]

Protocol for Staining the Golgi Apparatus in Living Cells

This protocol details the use of NBD C6-ceramide (a related compound with similar Golgi-staining properties) for visualizing the Golgi complex in living cells.

Materials:

-

NBD C6-ceramide

-

Bovine Serum Albumin (BSA), defatted

-

Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4 (HBSS/HEPES)

-

Ethanol

-

Chloroform

-

Cells grown on glass coverslips

Procedure:

-

Preparation of NBD C6-ceramide-BSA Complex:

-

Prepare a 1 mM stock solution of NBD C6-ceramide in a chloroform:ethanol (19:1 v/v) mixture.

-

Evaporate a 50 µL aliquot of the stock solution under a stream of nitrogen and then under vacuum for at least 1 hour.

-

Redissolve the dried lipid in 200 µL of absolute ethanol.

-

In a separate tube, prepare a solution of 0.34 mg/mL defatted BSA in 10 mL of serum-free HBSS/HEPES.

-

While vortexing the BSA solution, inject the ethanolic NBD C6-ceramide solution to form a 5 µM NBD C6-ceramide-BSA complex. Store this complex at -20°C.

-

-

Cell Staining:

-

Rinse the cells grown on coverslips with an appropriate medium (e.g., HBSS/HEPES).

-

Incubate the cells with the 5 µM NBD C6-ceramide-BSA complex in HBSS/HEPES for 30 minutes at 4°C.

-

Wash the cells several times with ice-cold medium.

-

Incubate the cells in fresh, pre-warmed medium at 37°C for an additional 30 minutes.

-

Wash the cells again with fresh medium and observe them under a fluorescence microscope.

-

Signaling and Metabolic Pathways

Galactosylceramide is a key component of myelin in the nervous system and is involved in various signaling events. This compound can be used to trace the metabolic fate of galactosylceramide within the cell.

Metabolic Pathway of Galactosylceramide

The following diagram illustrates the synthesis and degradation of galactosylceramide.

Caption: Synthesis and lysosomal degradation pathway of galactosylceramide.

Experimental Workflow for Lipid Trafficking Studies

The following diagram outlines a typical experimental workflow for studying the intracellular trafficking of this compound.

Caption: A generalized workflow for lipid trafficking experiments.

Synthesis Overview

Conclusion

This compound is a powerful and versatile tool for cell biologists, neuroscientists, and researchers in drug development. Its fluorescent properties enable the real-time visualization of galactosylceramide dynamics within living cells, providing insights into fundamental cellular processes such as membrane trafficking, lipid metabolism, and the pathogenesis of diseases related to sphingolipid storage. The protocols and data presented in this guide offer a solid foundation for the effective application of this fluorescent lipid probe in a research setting.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. A comprehensive measure of Golgi sphingolipid flux using NBD C6-ceramide: evaluation of sphingolipid inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NBD C6-Ceramide (6-((N-(7-Nitrobenz-2-Oxa-1,3-Diazol-4-yl)amino)hexanoyl)Sphingosine) 1 mg [thermofisher.com]

- 4. biotium.com [biotium.com]

- 5. avantiresearch.com [avantiresearch.com]

- 6. N-[6-[(7-nitro-2-1,3-benzoxadiazol-4-yl)amino]hexanoyl]-D-glucosyl-?1-1'-sphingosine [myskinrecipes.com]

- 7. targetmol.cn [targetmol.cn]

An In-depth Technical Guide to the Fluorescent Properties of C6 NBD Galactosylceramide for Microscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

C6 NBD Galactosylceramide is a fluorescently labeled analog of galactosylceramide, a vital sphingolipid predominantly found in the nervous system and a major constituent of the myelin sheath.[1] This synthetic probe incorporates the nitrobenzoxadiazole (NBD) fluorophore attached to a six-carbon acyl chain (C6), allowing for the visualization and tracking of galactosylceramide's dynamics within cellular systems. Its ability to mimic the behavior of its endogenous counterpart makes it an invaluable tool for studying sphingolipid metabolism, intracellular trafficking, and the pathology of related diseases, such as Krabbe disease, which is characterized by a deficiency in the enzyme responsible for galactosylceramide degradation.[1][2] This guide provides a comprehensive overview of the fluorescent properties, applications, and experimental protocols for utilizing this compound in microscopy.

Core Fluorescent and Physicochemical Properties

The utility of this compound as a research tool is defined by the photophysical characteristics of its NBD moiety. The NBD fluorophore is known for its environmental sensitivity; its fluorescence is relatively weak in aqueous environments but significantly enhanced in the nonpolar, hydrophobic environment of lipid membranes. This property is advantageous for imaging, as it reduces background fluorescence from the probe in the aqueous medium.

Quantitative Fluorescent Properties

The key spectral and photophysical parameters of this compound are summarized below. These values are critical for configuring imaging instrumentation and interpreting experimental results.

| Property | Value | Notes |

| Excitation Maximum (λex) | ~466 - 489 nm | Compatible with standard 488 nm laser lines and FITC filter sets.[1][2][3] |

| Emission Maximum (λem) | ~525 - 536 nm | Emits in the green region of the visible spectrum.[1][2][3] |

| Quantum Yield (ΦF) | Moderate (Environmentally Dependent) | Generally lower than other fluorophores like BODIPY.[4] The quantum yield increases significantly upon partitioning into a nonpolar lipid environment.[5] |

| Fluorescence Lifetime (τ) | ~9 - 10 ns (in membranes) | The lifetime can vary depending on the local membrane environment and the orientation of the NBD group.[6][7] |

Applications in Cellular Microscopy

This compound is a versatile probe for investigating several aspects of sphingolipid biology.

-

Studying Intracellular Trafficking and Metabolism: As a biologically active derivative, this probe is used to study the intracellular localization and metabolism of galactosylceramide.[2] Upon introduction to cells, it is transported through various organelles, most notably accumulating in the Golgi apparatus, making it an effective Golgi stain.[2][3]

-

Analyzing Endocytic Pathways: The probe can be used to monitor the sorting and transport of sphingolipids within the endocytic pathway.[1]

-

Enzyme Substrate: this compound serves as a fluorescent substrate for neutral β-glycosylceramidase (GCase), the enzyme deficient in Krabbe disease, allowing for studies of its activity and the effects of potential therapeutic agents.[2]

-

Investigating Myelin-Related Processes: Given that galactosylceramide is a primary component of myelin, this fluorescent analog is instrumental in research related to myelin formation, stability, and the demyelinating processes seen in leukodystrophies.[8]

Experimental Protocols

Successful imaging with this compound requires careful sample preparation to ensure efficient and accurate labeling. The following protocols provide a detailed methodology for live-cell imaging applications.

Preparation of this compound-BSA Complex

For effective delivery into cells, the hydrophobic this compound is complexed with bovine serum albumin (BSA).

-

Stock Solution: Prepare a 1 mM stock solution of this compound in a chloroform:ethanol (19:1 v/v) or pure ethanol/DMSO solution.

-

Drying: Dispense the required volume of the stock solution into a glass tube and evaporate the solvent under a stream of nitrogen gas, followed by desiccation under vacuum for at least one hour to remove residual solvent.

-

Reconstitution: Redissolve the dried lipid film in a small volume of absolute ethanol (e.g., 200 µL).[9]

-

Complexation with BSA: Prepare a solution of defatted BSA (e.g., 0.34 mg/mL) in a serum-free balanced salt solution, such as Hanks' Balanced Salt Solution with 10 mM HEPES (HBSS/HEPES).[10] While vigorously vortexing the BSA solution, inject the ethanolic this compound solution into the vortex.[10] This results in a working solution (e.g., 5 µM this compound / 5 µM BSA) that can be stored at -20°C.[10]

Live-Cell Labeling and Imaging Protocol

This protocol is a generalized procedure for labeling the Golgi apparatus in living cells.

-

Cell Culture: Grow cells to an appropriate confluency (e.g., 70-80%) on glass coverslips or in imaging-compatible dishes.

-

Initial Wash: Rinse the cells with an appropriate medium, such as HBSS/HEPES.[10]

-

Labeling Incubation: Incubate the cells with the this compound-BSA complex (e.g., at a final concentration of 5 µM) in HBSS/HEPES for 30 minutes at 4°C.[10] The low temperature allows the lipid analog to insert into the plasma membrane while inhibiting endocytosis.

-

Wash: Rinse the cells several times with ice-cold medium to remove the excess probe that is not associated with the cells.[10]

-

Chase Incubation: Add fresh, pre-warmed (37°C) culture medium and incubate the cells for an additional 30 minutes at 37°C.[10] This "chase" period allows for the internalization and transport of the probe to the Golgi apparatus.

-

Final Wash and Imaging: Wash the cells with fresh medium and immediately proceed with observation using a fluorescence microscope equipped with a standard FITC filter set (Excitation: ~488 nm, Emission: ~525 nm).[3]

Visualizing Cellular Processes

Diagrams created using Graphviz provide a clear visual representation of experimental and biological pathways.

Caption: Experimental workflow for live-cell imaging with this compound.

Galactosylceramide Signaling and Metabolic Pathway

Galactosylceramide (GalCer) plays a crucial role in cellular function, particularly in the nervous system.[11] It is synthesized from ceramide and UDP-galactose by the enzyme UDP-galactose ceramide galactosyltransferase (UGT8).[8][11] Its degradation occurs in the lysosome, where the enzyme galactosylceramidase (GALC) hydrolyzes it back into ceramide and galactose.[12][13] A deficiency in GALC leads to the accumulation of GalCer and its cytotoxic derivative, psychosine, resulting in the severe demyelination characteristic of Krabbe disease.[8] this compound serves as an analog to trace this pathway.

Caption: Simplified metabolic pathway of Galactosylceramide.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. cdn.stemcell.com [cdn.stemcell.com]

- 4. benchchem.com [benchchem.com]

- 5. A Novel Fluorescent Probe That Senses the Physical State of Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Orientation of nitro-group governs the fluorescence lifetime of nitrobenzoxadiazole (NBD)-labeled lipids in lipid bilayers - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. Plasma membrane asymmetry of lipid organization: fluorescence lifetime microscopy and correlation spectroscopy analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Glucosylceramide and galactosylceramide, small glycosphingolipids with significant impact on health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A comprehensive measure of Golgi sphingolipid flux using NBD C6-ceramide: evaluation of sphingolipid inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. genecopoeia.com [genecopoeia.com]

- 11. Role of Galactosylceramide Metabolism in Satellite Glial Cell Dysfunction and Neuron–Glia Interactions in Painful Diabetic Peripheral Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medlink.com [medlink.com]

- 13. researchgate.net [researchgate.net]

A Technical Guide to the Excitation and Emission Spectra of C6 NBD Galactosylceramide

This guide provides an in-depth overview of the fluorescent properties of C6 NBD Galactosylceramide, a key tool for researchers, scientists, and drug development professionals studying sphingolipid metabolism and transport. The document details the compound's spectral characteristics, experimental protocols for its use, and visual representations of relevant biological pathways and experimental workflows.

Core Topic: this compound

N-(6-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino)hexanoyl-D-galactosyl-β1-1'-sphingosine, or this compound, is a fluorescently labeled analog of galactosylceramide. The molecule consists of a galactosylceramide backbone with a short-chain (C6) acyl chain tagged with a nitrobenzoxadiazole (NBD) fluorophore. This fluorescent tag allows for the visualization and tracking of the lipid as it is processed by cells, making it an invaluable probe for studying intracellular localization, transport, and metabolism of glycosphingolipids.[1][2]

Data Presentation: Spectral Properties

The excitation and emission maxima of this compound are influenced by the local environment, particularly the polarity of the solvent. The table below summarizes the reported spectral properties from various sources. It is important to note that the related compound, C6 NBD Ceramide, exhibits similar spectral characteristics.

| Compound | Excitation Max (nm) | Emission Max (nm) | Solvent/Environment | Reference |

| This compound | 489 | 525 | Not Specified | [1][3] |

| C6 NBD | 467 | 538 | Not Specified | [4] |

| C6 NBD Ceramide | 466 | 536 | Methanol (MeOH) | [5] |

Experimental Protocols

Measuring the Excitation and Emission Spectra

This protocol outlines the general steps for determining the fluorescence spectra of this compound using a spectrofluorometer.

a. Materials:

-

This compound

-

Spectroscopy-grade solvents (e.g., Methanol, Chloroform, Dimethyl sulfoxide (DMSO))

-

Phosphate-buffered saline (PBS) or other relevant aqueous buffer

-

Liposomes (e.g., DOPC, DPPC) for creating a membrane-like environment (optional)

-

Spectrofluorometer with excitation and emission monochromators

-

Quartz cuvettes

b. Sample Preparation:

-

Prepare a stock solution of this compound in an organic solvent such as chloroform or DMSO. Store this solution at -20°C, protected from light.[5]

-

For measurements in organic solvents, dilute the stock solution to a final concentration suitable for fluorescence measurements (typically in the low micromolar range) directly in the chosen solvent.

-

For measurements in an aqueous buffer, the lipid can be introduced via a solvent injection method or by incorporation into pre-formed liposomes to prevent aggregation.

-

To incorporate into liposomes, the this compound stock solution can be mixed with the primary lipid (e.g., DOPC) in chloroform, the solvent evaporated to form a thin film, and the film hydrated with the desired buffer. The resulting suspension can be extruded to form large unilamellar vesicles (LUVs).[6]

c. Instrumentation and Measurement:

-

Turn on the spectrofluorometer and allow the lamp to warm up.

-

Set the excitation and emission slit widths (e.g., 5 nm).

-

Place a cuvette with the blank solvent or buffer in the sample holder and record a blank spectrum for both excitation and emission to account for background signals.

-

Replace the blank with the sample cuvette containing this compound.

-

To measure the emission spectrum, set the excitation wavelength to an initial estimate (e.g., 466 nm) and scan a range of emission wavelengths (e.g., 480-700 nm).[5][6] The wavelength with the highest intensity is the emission maximum.

-

To measure the excitation spectrum, set the emission monochromator to the determined emission maximum (e.g., 536 nm) and scan a range of excitation wavelengths (e.g., 400-520 nm).[5][6] The wavelength with the highest intensity is the excitation maximum.

-

Correct the recorded spectra by subtracting the corresponding blank spectra.

Cellular Uptake and Trafficking Assay

This protocol provides a general workflow for studying the internalization and trafficking of this compound in cultured mammalian cells using fluorescence microscopy.

a. Materials:

-

Cultured mammalian cells (e.g., CHO-K1, HT29) grown on glass coverslips or in imaging dishes.[1][7]

-

This compound stock solution (in DMSO).

-

Culture medium (e.g., DMEM, MEM).

-

Hanks' Balanced Salt Solution (HBSS) or a similar buffer.[3]

-

Bovine Serum Albumin (BSA) solution (e.g., 5% w/v in buffer) for back-extraction.[8]

-

Fluorescence microscope (confocal recommended) with appropriate filter sets for NBD (e.g., excitation ~488 nm, emission ~500-550 nm).

b. Protocol:

-

Cell Preparation: Seed cells on coverslips or imaging dishes and grow to the desired confluency.

-

Labeling:

-

Prepare a labeling solution by diluting the this compound stock solution in cold culture medium or buffer to the final working concentration (e.g., 1-5 µM).

-

Wash the cells with cold buffer.

-

Incubate the cells with the labeling solution at a low temperature (e.g., 4°C or 10°C) for a specific duration (e.g., 30-60 minutes) to allow the fluorescent lipid to insert into the plasma membrane while minimizing endocytosis.[1][8]

-

-

Washing: Wash the cells multiple times with cold buffer to remove excess, unbound this compound.

-

Trafficking/Chase:

-

To initiate internalization, add pre-warmed (37°C) culture medium and incubate the cells at 37°C for various time points (e.g., 5, 15, 30, 60 minutes).[3]

-

At the end of each time point, immediately place the cells on ice and wash with cold buffer to stop trafficking.

-

-

Back-Extraction (Optional): To distinguish between intracellular and plasma membrane-localized probe, incubate the cells with a BSA solution at a low temperature. BSA will extract the NBD-lipid from the outer leaflet of the plasma membrane, leaving only the internalized fluorescence.[7][8]

-

Imaging: Mount the coverslips or place the imaging dish on the microscope stage. Acquire images using the NBD filter set. The Golgi apparatus is a common destination for this lipid probe.[5]

-

Data Analysis: Analyze the images to quantify the fluorescence intensity and determine the subcellular localization of the this compound over time.

Mandatory Visualizations

Caption: A generalized workflow for studying the uptake and trafficking of this compound.

Caption: The lysosomal degradation pathway of galactosylceramide and its relevance to Krabbe disease.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Spectrum [C6 NBD] | AAT Bioquest [aatbio.com]

- 5. biotium.com [biotium.com]

- 6. A Novel Fluorescent Probe That Senses the Physical State of Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. NBD-lipid Uptake Assay for Mammalian Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy [bio-protocol.org]

The Biological Function of C6 NBD Galactosylceramide as a GCase Substrate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological function and application of C6 NBD Galactosylceramide as a fluorescent substrate for β-glucocerebrosidase (GCase). This document details its role in cellular biology, particularly in the context of sphingolipid metabolism and the study of lysosomal storage disorders such as Gaucher disease. Included are quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows.

Introduction: The Role of GCase and its Substrates

β-Glucocerebrosidase (GCase), encoded by the GBA1 gene, is a lysosomal hydrolase essential for the breakdown of the glycosphingolipid glucosylceramide into glucose and ceramide.[1] Deficiencies in GCase activity lead to the accumulation of glucosylceramide within lysosomes, the hallmark of Gaucher disease, the most common lysosomal storage disorder.[1] Beyond Gaucher disease, mutations in GBA1 are a significant genetic risk factor for Parkinson's disease, highlighting the broader neurological importance of GCase function.

To study GCase activity and its dysfunction in disease, researchers utilize synthetic substrates that mimic the natural substrate, glucosylceramide. This compound is a fluorescent analog of galactosylceramide, a structurally similar sphingolipid, that acts as a substrate for GCase.[2] It consists of a galactosylceramide molecule with a short (C6) acyl chain to which a nitrobenzoxadiazole (NBD) fluorophore is attached. This fluorescent tag allows for the direct visualization and quantification of GCase activity in various experimental settings.

Biological Function and Applications

This compound serves as a valuable tool for several key research applications:

-

Monitoring Intracellular Trafficking and Metabolism: The fluorescent properties of this compound enable researchers to track its uptake, transport through cellular compartments like the Golgi apparatus, and subsequent metabolism within living cells.[2] This provides insights into the broader pathways of sphingolipid metabolism and how they are altered in disease states.

-

Enzyme Activity Assays: As a substrate for GCase, this compound is used in in vitro and cell-based assays to measure the enzyme's catalytic activity. The cleavage of the galactose moiety by GCase results in a change in the fluorescent properties of the NBD group, which can be quantified to determine the rate of reaction.

-

High-Throughput Screening for GCase Modulators: The fluorescent nature of the assay makes it amenable to high-throughput screening (HTS) platforms. This allows for the rapid testing of large libraries of small molecules to identify potential therapeutic compounds that can enhance or inhibit GCase activity.

-

Gaucher Disease Modeling: In cellular models of Gaucher disease, where GCase activity is deficient, this compound can be used to quantify the extent of the enzymatic defect and to assess the efficacy of potential therapies, such as pharmacological chaperones or enzyme replacement therapies.

Quantitative Data: Kinetic Parameters of GCase with this compound

The interaction between an enzyme and its substrate can be characterized by the Michaelis-Menten kinetic parameters, Km and Vmax (or kcat). While extensive kinetic data for this compound with lysosomal GCase (GBA1) is not widely reported, kinetic parameters for the cytosolic β-glucosidase (GBA3), which also exhibits galactosylceramidase activity, have been determined.

| Enzyme | Substrate | Km (µM) | kcat (min⁻¹) | pH | Temperature (°C) | Reference |

| Human Cytosolic β-Glucosidase (GBA3) | C6-NBD-Galactosylceramide | 2.04 | 1.53 | 6.0 | 37 | [3][4] |

Note: This data is for the cytosolic GBA3 and may not be fully representative of the lysosomal GBA1 enzyme kinetics.

Experimental Protocols

In Vitro GCase Kinetic Assay using this compound (Adapted Protocol)

This protocol is adapted from established methods for other fluorescent GCase substrates and provides a framework for determining the Michaelis-Menten kinetics of GCase with this compound.[5]

4.1.1 Materials

-

Recombinant human GCase

-

This compound

-

Assay Buffer: Citrate-phosphate buffer (pH 5.4) containing sodium taurocholate (e.g., 1.25 g/L), BSA (e.g., 5 g/L), and EDTA (e.g., 0.5 mM).

-

Stop Buffer: 0.5 M glycine-NaOH, pH 10.4

-

Black 96-well microplate

-

Fluorescence plate reader (Excitation: ~466 nm, Emission: ~536 nm for NBD)

4.1.2 Procedure

-

Substrate Preparation: Prepare a stock solution of this compound in an appropriate organic solvent (e.g., DMSO or ethanol). Create a series of dilutions of the substrate in the assay buffer to achieve a range of final concentrations for the kinetic assay (e.g., 0.1 µM to 20 µM).

-

Enzyme Preparation: Dilute the recombinant GCase in cold assay buffer to a working concentration. The optimal concentration should be determined empirically to ensure linear reaction kinetics over the desired time course.

-

Enzymatic Reaction:

-

Add a fixed volume of the diluted enzyme to each well of the 96-well plate.

-

To initiate the reaction, add an equal volume of the various substrate dilutions to the wells.

-

Include control wells with no enzyme to measure background fluorescence.

-

Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range. Protect the plate from light.

-

-

Stopping the Reaction: Add a volume of stop buffer to each well to terminate the enzymatic reaction and maximize the fluorescence of the product.

-

Fluorescence Measurement: Read the fluorescence intensity in a plate reader using the appropriate excitation and emission wavelengths for NBD.

-

Data Analysis:

-

Subtract the background fluorescence from the control wells.

-

Convert the fluorescence units to the concentration of the product using a standard curve of the free NBD fluorophore.

-

Plot the initial reaction velocity (V) against the substrate concentration ([S]).

-

Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax values.

-

Cell-Based Assay for GCase Activity

This protocol provides a general workflow for measuring GCase activity within cultured cells using this compound.[2]

4.2.1 Materials

-

Cultured cells (e.g., fibroblasts, SH-SY5Y neuroblastoma cells)

-

This compound

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope or high-content imaging system

4.2.2 Procedure

-

Cell Seeding: Plate cells in a suitable format for imaging (e.g., glass-bottom dishes or 96-well imaging plates) and allow them to adhere overnight.

-

Substrate Loading:

-

Prepare a working solution of this compound in a serum-free cell culture medium. The optimal concentration and loading time should be determined empirically (e.g., 1-5 µM for 1-2 hours).

-

Remove the culture medium from the cells and wash once with warm PBS.

-

Add the substrate-containing medium to the cells and incubate at 37°C.

-

-

Wash and Chase:

-

Remove the substrate-containing medium and wash the cells several times with warm PBS to remove excess, non-internalized substrate.

-

Add fresh, pre-warmed culture medium and incubate for a "chase" period to allow for the processing and metabolism of the internalized substrate.

-

-

Imaging:

-

Image the cells using a fluorescence microscope equipped with appropriate filters for the NBD fluorophore.

-

The intracellular fluorescence intensity can be quantified using image analysis software. This can be used to compare GCase activity between different cell populations (e.g., healthy vs. Gaucher disease patient-derived cells).

-

Visualizations

GCase-Mediated Hydrolysis of this compound

Caption: Hydrolysis of this compound by GCase.

Sphingolipid Metabolism Pathway and GCase

Caption: Role of GCase in the sphingolipid metabolism pathway.

Experimental Workflow for GCase Kinetic Analysis

Caption: Workflow for in vitro GCase kinetic analysis.

Conclusion

This compound is a versatile and valuable tool for researchers in the fields of lysosomal storage disorders, neurodegenerative diseases, and sphingolipid metabolism. Its fluorescent properties provide a direct and quantifiable measure of GCase activity, enabling detailed kinetic studies, high-throughput screening of potential therapeutics, and the investigation of cellular trafficking and metabolic pathways. While specific kinetic data for the interaction of this substrate with lysosomal GCase (GBA1) requires further investigation, the established protocols and available data for related enzymes provide a solid foundation for its use in advancing our understanding of GCase function and its role in human health and disease.

References

The Intracellular Journey of C6-NBD-Galactosylceramide: A Technical Guide to its Fate and Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

C6-NBD-Galactosylceramide (C6-NBD-GalCer) is a fluorescently labeled, short-chain analog of galactosylceramide, a crucial sphingolipid predominantly found in the myelin sheath of the nervous system and in other cell types.[1] Its intrinsic fluorescence, conferred by the nitrobenzoxadiazole (NBD) group, makes it an invaluable tool for real-time visualization and quantitative analysis of the intracellular trafficking and metabolism of galactosylceramides.[1][2] Understanding the fate of this molecule within the cell provides critical insights into fundamental cellular processes, including lipid sorting, membrane dynamics, and the pathogenesis of lysosomal storage diseases like Krabbe disease, which is characterized by the accumulation of galactosylceramide. This technical guide provides a comprehensive overview of the intracellular pathways of C6-NBD-GalCer, detailed experimental protocols for its study, and quantitative data to facilitate its use in research and drug development.

Intracellular Trafficking of C6-NBD-Galactosylceramide

Upon introduction to cultured cells, C6-NBD-GalCer spontaneously inserts into the plasma membrane. From there, it embarks on a dynamic journey through various intracellular compartments. The primary route of internalization is endocytosis, leading the molecule through the endosomal pathway.

A significant portion of internalized C6-NBD-GalCer is transported to the Golgi apparatus , a central hub for lipid sorting and metabolism.[2][3][4] The trans-Golgi network (TGN) is a key destination where the fluorescent lipid can be observed to accumulate.[4] The vesicular nature of this transport is confirmed by its inhibition at lower temperatures (e.g., 17°C).

In polarized epithelial cells, such as Madin-Darby canine kidney (MDCK) cells, C6-NBD-GalCer undergoes transcytosis , moving from one plasma membrane domain (apical or basolateral) to the other. This process appears to be non-selective and occurs at rates indicative of bulk membrane flow.[5]

Metabolism of C6-NBD-Galactosylceramide

Once inside the cell, C6-NBD-GalCer is subject to metabolic conversion by various enzymes. The primary metabolic fates include:

-

Degradation: The terminal galactose residue can be cleaved by the lysosomal enzyme β-galactosidase (also known as galactosylceramidase), yielding C6-NBD-ceramide.[6] This is a critical step in the catabolism of galactosylceramides.

-

Further Glycosylation: While less common for galactosylceramide compared to glucosylceramide, there is a possibility of further glycosylation in the Golgi apparatus to form more complex glycosphingolipids.

-

Conversion to other Sphingolipids: The resulting C6-NBD-ceramide can then enter the central sphingolipid metabolic pathway. It can be converted to C6-NBD-sphingomyelin by sphingomyelin synthase in the Golgi or be acted upon by other ceramide-metabolizing enzymes.[7]

Quantitative Data

The following tables summarize the available quantitative data on the transport and metabolism of C6-NBD-Galactosylceramide and related fluorescent sphingolipids. It is important to note that specific rates can vary depending on the cell type and experimental conditions.

Table 1: Transcytosis of C6-NBD-Galactosylceramide in MDCK Cells [5]

| Cell Line | Direction of Transcytosis | Rate (% per hour) |

| MDCK I | Apical to Basolateral | 32 |

| MDCK I | Basolateral to Apical | 9 |

| MDCK II | Apical to Basolateral | 25 |

| MDCK II | Basolateral to Apical | 25 |

Table 2: Metabolic Conversion of C6-NBD-Ceramide in MCF7 Cells (as a proxy for the fate of C6-NBD-GalCer-derived ceramide) [7]

| Metabolite | Peak Fluorescence Intensity (Time) |

| C6-NBD-Hexosylceramide | ~60 minutes |

| C6-NBD-Sphingomyelin | ~60 minutes |

| C6-NBD-Ceramide-1-phosphate | ~60 minutes |

Note: The data for C6-NBD-Ceramide metabolism is provided to illustrate the potential downstream fate of C6-NBD-Ceramide generated from C6-NBD-GalCer.

Experimental Protocols

Protocol 1: Labeling of Live Cells with C6-NBD-Galactosylceramide

This protocol describes the general procedure for labeling live cultured cells with C6-NBD-GalCer for fluorescence microscopy studies.

Materials:

-

C6-NBD-Galactosylceramide (stock solution in ethanol or DMSO)

-

Fatty acid-free Bovine Serum Albumin (BSA)

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

-

Cultured cells on coverslips or in imaging dishes

Procedure:

-

Preparation of C6-NBD-GalCer/BSA Complex: a. Evaporate the desired amount of C6-NBD-GalCer stock solution to dryness under a stream of nitrogen gas. b. Resuspend the dried lipid in a small volume of ethanol. c. While vortexing, inject the ethanolic solution of C6-NBD-GalCer into a solution of fatty acid-free BSA in HBSS (typically a 1:1 molar ratio). This forms a complex that facilitates the delivery of the lipid to the cells.

-

Cell Labeling: a. Wash the cultured cells twice with pre-warmed HBSS. b. Incubate the cells with the C6-NBD-GalCer/BSA complex (typically 1-5 µM) in HBSS at 37°C for 15-30 minutes.

-

Washing: a. Remove the labeling solution and wash the cells three times with cold HBSS to remove unbound C6-NBD-GalCer.

-

Back-Exchange (Optional): a. To remove the fluorescent lipid that remains in the outer leaflet of the plasma membrane, perform a "back-exchange" by incubating the cells with a solution of fatty acid-free BSA (typically 1-2%) in cold HBSS for 15-30 minutes on ice. b. Wash the cells three times with cold HBSS.

-

Imaging: a. Mount the coverslips or place the imaging dish on a fluorescence microscope equipped with appropriate filters for NBD (Excitation ~460 nm, Emission ~540 nm). b. Acquire images to visualize the intracellular localization of C6-NBD-GalCer.

Protocol 2: Lipid Extraction and Analysis by Thin-Layer Chromatography (TLC)

This protocol outlines the steps for extracting lipids from cells labeled with C6-NBD-GalCer and separating the parent lipid from its metabolites by TLC.

Materials:

-

Labeled cells from Protocol 1

-

Chloroform

-

Methanol

-

Water

-

TLC plates (silica gel 60)

-

TLC developing chamber

-

TLC solvent system (e.g., chloroform:methanol:water, 65:25:4, v/v/v)

-

Fluorescence imaging system for TLC plates

Procedure:

-

Cell Lysis and Lipid Extraction: a. After labeling and washing, scrape the cells from the culture dish in methanol. b. Transfer the cell suspension to a glass tube. c. Add chloroform and water to achieve a final ratio of chloroform:methanol:water of 2:1:0.8 (v/v/v) for a two-phase separation (Bligh-Dyer extraction). d. Vortex the mixture vigorously and centrifuge to separate the phases. e. Carefully collect the lower organic phase, which contains the lipids.

-

Drying and Resuspension: a. Evaporate the solvent from the collected organic phase under a stream of nitrogen. b. Resuspend the dried lipid extract in a small, known volume of chloroform:methanol (2:1, v/v).

-

Thin-Layer Chromatography: a. Spot the lipid extract onto a silica gel TLC plate, alongside standards for C6-NBD-GalCer and potential metabolites (e.g., C6-NBD-Ceramide, C6-NBD-Sphingomyelin). b. Allow the spots to dry completely. c. Place the TLC plate in a developing chamber pre-equilibrated with the chosen solvent system. d. Allow the solvent to migrate up the plate until it is approximately 1 cm from the top. e. Remove the plate from the chamber and allow it to air dry.

-

Analysis: a. Visualize the fluorescent spots on the TLC plate using a fluorescence imaging system. b. Identify the parent C6-NBD-GalCer and its metabolites by comparing their migration distances (Rf values) to the standards. c. Quantify the fluorescence intensity of each spot to determine the relative amounts of each lipid.

Visualizations

Intracellular Trafficking and Metabolism of C6-NBD-Galactosylceramide

Caption: Intracellular trafficking and metabolism of C6-NBD-GalCer.

Experimental Workflow for Studying C6-NBD-Galactosylceramide

Caption: Workflow for analyzing C6-NBD-GalCer fate in cells.

Conclusion

C6-NBD-Galactosylceramide serves as a powerful tool for elucidating the complex intracellular dynamics of galactosylceramides. Its journey from the plasma membrane through the endosomal system to the Golgi apparatus and lysosomes, coupled with its metabolic conversion, provides a window into the cellular machinery governing lipid transport and homeostasis. The protocols and data presented in this guide offer a solid foundation for researchers to design and execute experiments aimed at unraveling the intricate roles of galactosylceramides in cellular health and disease, ultimately aiding in the development of novel therapeutic strategies.

References

- 1. scientificlabs.ie [scientificlabs.ie]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. Pathway of C6-NBD-Ceramide on the host cell infected with Toxoplasma gondii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Molecular trapping of a fluorescent ceramide analogue at the Golgi apparatus of fixed cells: interaction with endogenous lipids provides a trans-Golgi marker for both light and electron microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Differential targeting of glucosylceramide and galactosylceramide analogues after synthesis but not during transcytosis in Madin-Darby canine kidney cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pjlss.edu.pk [pjlss.edu.pk]

- 7. A comprehensive measure of Golgi sphingolipid flux using NBD C6-ceramide: evaluation of sphingolipid inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

C6 NBD Galactosylceramide: A Fluorescent Probe for Illuminating Sphingolipid Metabolism

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingolipids are a complex class of lipids that serve as both structural components of cellular membranes and as critical signaling molecules involved in a myriad of cellular processes, including cell growth, differentiation, and apoptosis.[1][2][3] Galactosylceramide, a key glycosphingolipid, plays a significant role in myelination and has been implicated in various physiological and pathological states, including lysosomal storage diseases like Krabbe disease.[4][5][6] Studying the intricate trafficking and metabolic pathways of these lipids requires sophisticated tools. C6 NBD Galactosylceramide is a fluorescently labeled analog of galactosylceramide that has emerged as an invaluable tool for researchers. This synthetic probe, which incorporates the nitrobenzoxadiazole (NBD) fluorophore attached to a truncated (C6) acyl chain, allows for the direct visualization and tracking of galactosylceramide's journey through the cell, providing insights into its metabolism, transport, and role in disease.[5][7][8]

This guide provides a comprehensive overview of this compound, detailing its properties, experimental applications, and the methodologies for its use in studying sphingolipid metabolism.

Core Concepts in Sphingolipid Metabolism

Ceramide forms the central hub of sphingolipid metabolism.[2][3] Synthesized primarily in the endoplasmic reticulum (ER), ceramide is transported to the Golgi apparatus, where it is converted into more complex sphingolipids.[2][9][10] Two major pathways diverge from ceramide in the Golgi:

-

Sphingomyelin Synthesis: Catalyzed by sphingomyelin synthase (SMS).[9][11]

-

Glycosphingolipid (GSL) Synthesis: Initiated by glucosylceramide synthase (GCS) to produce glucosylceramide, or by galactosylceramide synthase (GalCS) in the ER to produce galactosylceramide.[9][10][12]

These complex sphingolipids are then trafficked to various cellular destinations, including the plasma membrane and the endo-lysosomal system.[13] Dysregulation of these pathways can lead to severe pathologies. For instance, deficient activity of the lysosomal enzyme β-glycosylceramidase (GCase), which breaks down galactosylceramide, results in its accumulation and causes Krabbe disease, a devastating neurodegenerative disorder.[4][6] Similarly, the accumulation of glucosylceramide due to deficient glucocerebrosidase (GBA) activity leads to Gaucher disease.[14][15][16]

Properties of this compound

This compound is a synthetic molecule designed to mimic its natural counterpart while allowing for fluorescent detection. The NBD group is environmentally sensitive, exhibiting weak fluorescence in aqueous environments but becoming brightly fluorescent in the nonpolar environment of cellular membranes.[17]

| Property | Value | Reference |

| Molecular Formula | C₃₆H₅₉N₅O₁₁ | [18] |

| Molecular Weight | 737.88 Da | [18] |

| Excitation Maximum | ~466-489 nm | [17][18] |

| Emission Maximum | ~525-536 nm | [7][17][18] |

| Purity | >98% | [8] |

| Common Solvent | Chloroform, Ethanol, DMSO |

Trafficking and Metabolism of this compound

When introduced to living cells, typically as a complex with bovine serum albumin (BSA) to facilitate delivery, this compound is inserted into the plasma membrane.[17] From there, it is internalized through endocytosis and transported through the endocytic pathway.[18][19][20] Its journey often involves trafficking to the Golgi apparatus, the central sorting station for lipids.[7][21][22] Within the cell, it can be metabolized by enzymes involved in sphingolipid degradation, such as GCase.[5][7] This metabolic processing can be monitored to assess enzyme activity and lipid flux.

Below is a diagram illustrating the general experimental workflow for studying sphingolipid trafficking using this compound.

Sphingolipid Metabolic Pathways

This compound serves as a substrate for enzymes in the sphingolipid catabolic pathway. Its degradation primarily occurs in the lysosome, where acid β-galactosidase (GALC, or GCase) hydrolyzes it back to C6 NBD ceramide and galactose. This process is crucial for maintaining sphingolipid homeostasis. In Krabbe disease, a deficiency in this enzyme leads to the toxic accumulation of galactosylceramide and its cytotoxic metabolite, psychosine.[6]

The diagram below outlines the central role of galactosylceramide in sphingolipid metabolism.

References

- 1. Using fluorescent sphingolipid analogs to study intracellular lipid trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Frontiers | Mysterious sphingolipids: metabolic interrelationships at the center of pathophysiology [frontiersin.org]

- 4. adipogen.com [adipogen.com]

- 5. scientificlabs.ie [scientificlabs.ie]

- 6. Lysosomal Storage Diseases: Heterogeneous Group of Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. N-Hexanoyl-NBD-galactosylceramide (C6-GalCer), Fluorescent C6:0-galactosylceramide analog (CAS 170212-26-7) | Abcam [abcam.com]

- 9. A comprehensive measure of Golgi sphingolipid flux using NBD C6-ceramide: evaluation of sphingolipid inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. users.abo.fi [users.abo.fi]

- 11. Trafficking of Acetyl-C16-Ceramide-NBD with Long-Term Stability and No Cytotoxicity into the Golgi Complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A Comprehensive Review: Sphingolipid Metabolism and Implications of Disruption in Sphingolipid Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Monitoring sphingolipid trafficking in cells using fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. Glucosylceramide Associated with Gaucher Disease Forms Amyloid-like Twisted Ribbon Fibrils That Induce α-Synuclein Aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. gaucherdisease.org [gaucherdisease.org]

- 17. genecopoeia.com [genecopoeia.com]

- 18. file.medchemexpress.com [file.medchemexpress.com]

- 19. Use of fluorescent sphingolipid analogs to study lipid transport along the endocytic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Fluorescent Lipids: Functional Parts of Fusogenic Liposomes and Tools for Cell Membrane Labeling and Visualization - PMC [pmc.ncbi.nlm.nih.gov]

- 22. A galactosylceramide binding domain is involved in trafficking of CLN3 from Golgi to rafts via recycling endosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Application of Fluorescent Galactosylceramide Analogs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galactosylceramides are vital glycosphingolipids, predominantly found in the myelin sheath of the nervous system and playing crucial roles in cell signaling, recognition, and immune responses. To elucidate their complex biological functions, fluorescently labeled analogs have been developed as powerful tools for real-time visualization and tracking within cellular environments. This technical guide provides a comprehensive overview of the discovery, development, and application of key fluorescent galactosylceramide analogs, focusing on those labeled with Dansyl, Nitrobenzoxadiazole (NBD), and Boron-dipyrromethene (BODIPY) fluorophores. We will delve into their synthesis, photophysical properties, and detailed experimental protocols for their use in studying cellular uptake, trafficking, and immune cell activation.

Core Fluorescent Galactosylceramide Analogs: A Comparative Overview

The choice of fluorophore is critical in designing fluorescent lipid analogs, as it dictates the photophysical properties and potential steric hindrance that might affect the molecule's biological activity. The most commonly employed fluorophores for labeling galactosylceramides are Dansyl, NBD, and BODIPY dyes.

| Fluorophore | Structure | Key Advantages | Key Disadvantages |

| Dansyl | 5-(Dimethylamino)naphthalene-1-sulfonyl | Environmentally sensitive fluorescence, large Stokes shift | Lower quantum yield, broader emission spectrum |

| NBD | 4-nitrobenzo-2-oxa-1,3-diazole | Small size, environmentally sensitive fluorescence | Susceptible to photobleaching, lower quantum yield |

| BODIPY | Boron-dipyrromethene | High quantum yield, narrow emission spectra, photostable | Can be bulky, may alter lipid behavior |

Quantitative Photophysical Properties

The selection of a fluorescent analog for a specific application is heavily dependent on its photophysical characteristics. The following table summarizes the key quantitative data for commonly used fluorescent galactosylceramide analogs.

| Fluorescent Analog | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) |

| Dansyl-Galactosylceramide | ~340 | ~520 | Variable (solvent dependent) | ~4,300 |

| C6-NBD-Galactosylceramide | ~465 | ~535 | ~0.3-0.5 (in methanol) | ~25,000 |

| C12-NBD-Galactosylceramide | ~465 | ~535 | ~0.3-0.5 (in methanol) | ~25,000 |

| BODIPY-FL-Galactosylceramide | ~505 | ~512 | >0.9 | ~80,000 |

| BODIPY-TMR-Galactosylceramide | ~543 | ~569 | >0.9 | ~100,000 |

| BODIPY-TR-Galactosylceramide | ~592 | ~618 | >0.9 | ~110,000 |

Note: Quantum yields and molar extinction coefficients can vary depending on the solvent and local environment.

Key Applications and Experimental Protocols

Fluorescent galactosylceramide analogs are indispensable tools in various research areas, including immunology, cell biology, and neuroscience. Below are detailed protocols for some of their key applications.

Monitoring Glycolipid Uptake and Trafficking

Fluorescent analogs allow for the direct visualization of galactosylceramide internalization and subsequent transport through cellular compartments.

Experimental Protocol: Live-Cell Imaging of BODIPY-Galactosylceramide Uptake

Materials:

-

BODIPY-FL-Galactosylceramide

-

Live-cell imaging medium (e.g., phenol red-free DMEM)

-

Bovine Serum Albumin (BSA), fatty acid-free

-

Confocal microscope equipped with appropriate filter sets for BODIPY-FL (Excitation: ~488 nm, Emission: ~520 nm)

-

Cells of interest cultured on glass-bottom dishes

Procedure:

-

Preparation of BODIPY-GalCer/BSA Complex:

-

Dissolve BODIPY-FL-Galactosylceramide in ethanol to make a stock solution (e.g., 1 mg/mL).

-

In a separate tube, prepare a solution of fatty acid-free BSA in live-cell imaging medium (e.g., 1 mg/mL).

-

Slowly add the BODIPY-FL-Galactosylceramide stock solution to the BSA solution while vortexing to achieve the desired final concentration (typically 1-5 µM). This complexation improves the solubility and delivery of the lipid to the cells.

-

-

Cell Labeling:

-

Wash the cultured cells twice with pre-warmed live-cell imaging medium.

-

Add the BODIPY-GalCer/BSA complex solution to the cells and incubate at 37°C in a CO₂ incubator for the desired time (e.g., 15-60 minutes) to allow for uptake.

-

-

Imaging:

-

Wash the cells three times with pre-warmed live-cell imaging medium to remove excess fluorescent lipid.

-

Immediately image the cells using a confocal microscope with the appropriate laser lines and emission filters for BODIPY-FL.

-

Time-lapse imaging can be performed to track the movement of the fluorescent analog through endocytic pathways.

-

Workflow for Studying Galactosylceramide Endocytosis:

Authored for Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to C6-NBD-Galactosylceramide for Tracking Lipid Transport

Abstract

Galactosylceramides (GalCer) are critical glycosphingolipids, primarily found in the myelin sheath of the nervous system and playing significant roles in cell signaling and membrane structure. The study of their transport and metabolism is crucial for understanding neurological development and diseases such as Krabbe's disease, a lysosomal storage disorder characterized by GalCer accumulation.[1][2] C6-NBD-Galactosylceramide (C6-NBD-GalCer) is a fluorescent analog of the natural lipid, serving as a powerful tool for visualizing and quantifying its trafficking pathways within living cells. This guide details the core principles of its application, experimental protocols, and data interpretation.

Core Principle of Action

C6-NBD-Galactosylceramide is a synthetic derivative of GalCer, featuring two key modifications: a short six-carbon (C6) acyl chain and a covalently linked nitrobenzoxadiazole (NBD) fluorescent group.[3] The short acyl chain enhances its water solubility and facilitates its insertion into the outer leaflet of the plasma membrane.[4] The NBD fluorophore is environmentally sensitive; its fluorescence quantum yield increases significantly when it moves from an aqueous environment to a nonpolar lipid environment like a cell membrane, making it an excellent reporter for membrane association.[5][6]

The core principle involves three main stages:

-

Labeling: The probe, often complexed with defatted bovine serum albumin (BSA) to improve delivery, is introduced to living cells at a low temperature (e.g., 4-10°C).[3][7] This allows the lipid analog to insert into the plasma membrane while inhibiting energy-dependent endocytosis.

-

Internalization (Chase): The temperature is raised to 37°C, initiating the cell's natural endocytic and lipid trafficking processes. The fluorescently tagged GalCer is internalized and transported through various intracellular compartments, including endosomes and the Golgi apparatus.[8][9]

-

Detection and Quantification: The movement and localization of the probe are tracked over time using fluorescence microscopy. To specifically study the internalized pool of the lipid, a "back-exchange" step is performed, where BSA is used to strip away the C6-NBD-GalCer remaining in the outer leaflet of the plasma membrane.[9][10]

Metabolic Fate of C6-NBD-Galactosylceramide

Once internalized, C6-NBD-GalCer can be metabolized by cellular enzymes. It is a known substrate for neutral β-glycosylceramidase (GCase), which hydrolyzes it into C6-NBD-ceramide and galactose.[1][3] This metabolic conversion is significant, as C6-NBD-ceramide is itself a fluorescent lipid analog that is transported to the Golgi apparatus, where it can be further metabolized into fluorescent sphingomyelin or glucosylceramide.[11][12][13] Tracking the appearance of these metabolites provides insight into the enzymatic activity and flux through sphingolipid metabolic pathways. In the context of lysosomal storage diseases like Krabbe's disease, where GCase activity is deficient, altered metabolism of C6-NBD-GalCer can be observed.[2]

Experimental Protocols & Data

Detailed Experimental Workflow

The following protocol is a generalized procedure for tracking lipid transport using C6-NBD-GalCer. It should be optimized for specific cell types and experimental questions.

A. Preparation of C6-NBD-GalCer-BSA Complex (5 µM)

-

Prepare a 1 mM stock solution of C6-NBD-GalCer in a chloroform:methanol (2:1, v/v) or pure ethanol.

-

In a glass tube, dispense an aliquot of the stock solution and evaporate the solvent under a stream of nitrogen, followed by vacuum for at least 1 hour to form a thin lipid film.[5]

-

Resuspend the lipid film in absolute ethanol to a concentration of 1 mM.[11]

-

In a separate sterile tube, prepare a solution of 0.34 mg/mL defatted BSA in a serum-free balanced salt solution (e.g., HBSS) with 10 mM HEPES, pH 7.4.[5]

-

While vigorously vortexing the BSA solution, inject the ethanolic C6-NBD-GalCer solution to achieve the final desired concentration (e.g., 5 µM).[5] The resulting complex can be stored at -20°C.[11]

B. Cell Labeling and Transport Assay

-

Plating: Culture adherent cells on glass coverslips or in imaging-compatible dishes to an appropriate confluency.

-

Pre-incubation: Wash the cells twice with ice-cold HBSS/HEPES buffer.

-

Labeling (Insertion): Incubate the cells with the 5 µM C6-NBD-GalCer-BSA complex in HBSS/HEPES for 30 minutes at 4°C or 10°C.[3][5] This allows the lipid to insert into the plasma membrane with minimal endocytosis.

-

Wash: Rinse the cells three times with ice-cold HBSS/HEPES to remove unbound probe.[9]

-

Chase (Internalization): Add pre-warmed (37°C) complete culture medium and incubate the cells at 37°C for the desired time points (e.g., 5, 15, 30, 60 minutes) to allow for internalization and transport.[9]

-

Back-Exchange (Optional but Recommended): To isolate the internalized lipid pool, wash the cells with cold HBSS/HEPES and incubate them two or three times with 1% (w/v) defatted BSA in HBSS/HEPES for 20-30 minutes at 10°C.[9] This removes the probe remaining at the plasma membrane.

-

Analysis:

-

Microscopy: Immediately wash the cells with fresh medium and visualize them using a fluorescence microscope.

-

Biochemical Analysis: For quantitative analysis, lyse the cells, extract total lipids using a method like Bligh-Dyer, and separate the lipid species (C6-NBD-GalCer and its metabolites) using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[3][11]

-

Quantitative Data Presentation

Quantitative analysis is critical for comparing lipid transport under different conditions (e.g., in healthy vs. disease-model cells, or with/without a drug candidate). Data is often expressed as the percentage of the lipid internalized or its distribution among different metabolic products.

Table 1: Time-Course of C6-NBD-GalCer Internalization and Metabolism

| Chase Time at 37°C (minutes) | Total Internalized Fluorescence (% of Total Cell-Associated) | C6-NBD-GalCer (% of Internalized) | C6-NBD-Ceramide (% of Internalized) |

| 0 | 5% | 98% | <2% |

| 15 | 35% | 85% | 15% |

| 30 | 60% | 65% | 35% |

| 60 | 75% | 40% | 60% |

Note: Data are representative values derived from typical experiments described in the literature and serve as an illustrative example.

Table 2: Dose-Response of C6-NBD-Ceramide Metabolite Formation

| C6-NBD-Ceramide Concentration (µM) | NBD-Hexosylceramide (AUC) | NBD-Sphingomyelin (AUC) |

| 1 | 15,000 ± 1,200 | 25,000 ± 2,100 |

| 5 | 70,000 ± 5,500 | 110,000 ± 9,800 |

| 10 | 115,000 ± 9,300 | 185,000 ± 15,000 |

| 20 | 120,000 ± 11,000 | 195,000 ± 17,500 |

Note: This table is based on the type of dose-response data for C6-NBD-Ceramide presented by Khiste et al., illustrating how metabolite formation can be quantified by HPLC (Area Under the Curve, AUC).[11] A similar approach can be applied to C6-NBD-GalCer.

Applications in Research and Drug Development

-

Elucidating Basic Trafficking Pathways: C6-NBD-GalCer is used to map the endocytic and sorting pathways of glycosphingolipids, identifying the organelles and proteins involved.[8][10]

-

Studying Lysosomal Storage Diseases: In diseases like Krabbe, Gaucher, and Fabry disease, the transport and metabolism of sphingolipids are disrupted.[14][15][16] This probe allows researchers to study these defects at a cellular level and to screen for therapeutic compounds that might restore normal trafficking or enzymatic function.

-

Drug Development: The experimental framework can be adapted for high-throughput screening to identify small molecules that modulate lipid transport or the activity of enzymes like GCase.

Conclusion

C6-NBD-Galactosylceramide is a versatile and indispensable tool in lipid biology. Its environmentally sensitive fluorescence and metabolic activity allow for detailed, real-time visualization and quantification of galactosylceramide transport and metabolism. By providing a robust framework for studying these pathways, C6-NBD-GalCer offers profound insights into fundamental cellular processes and the pathophysiology of related diseases, thereby aiding in the development of novel therapeutic strategies.

References

- 1. scientificlabs.ie [scientificlabs.ie]

- 2. Lysosomal Storage Diseases: Heterogeneous Group of Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. NBD-lipid Uptake Assay for Mammalian Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. genecopoeia.com [genecopoeia.com]

- 6. benchchem.com [benchchem.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. Use of fluorescent sphingolipid analogs to study lipid transport along the endocytic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. researchgate.net [researchgate.net]

- 11. A comprehensive measure of Golgi sphingolipid flux using NBD C6-ceramide: evaluation of sphingolipid inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pathway of C6-NBD-Ceramide on the host cell infected with Toxoplasma gondii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. caymanchem.com [caymanchem.com]

- 14. scienceopen.com [scienceopen.com]

- 15. Lysosomal storage disease overview - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Neuroinflammatory paradigms in lysosomal storage diseases - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Live Cell Imaging with C6 NBD Galactosylceramide

For Researchers, Scientists, and Drug Development Professionals

Introduction

C6 NBD Galactosylceramide is a fluorescently labeled analog of galactosylceramide, a vital sphingolipid predominantly found in the myelin sheath of the nervous system and in other cell types. The conjugation of the nitrobenzoxadiazole (NBD) fluorophore to a short-chain (C6) galactosylceramide allows for the visualization of its trafficking, metabolism, and localization in living cells. This powerful tool enables researchers to investigate the dynamics of sphingolipid pathways, which are implicated in various cellular processes and diseases, including lysosomal storage disorders like Krabbe disease.[1] These application notes provide detailed protocols for the use of this compound in live cell imaging, quantitative data for experimental setup, and a diagram of the relevant metabolic pathway.

Physicochemical Properties and Spectral Data

This compound is a biologically active derivative of galactosylceramide tagged with the fluorescent C6 nitrobenzoxadiazole (NBD) group.[2][3] The NBD moiety is environmentally sensitive, exhibiting weak fluorescence in aqueous environments and significantly enhanced fluorescence in nonpolar environments such as cellular membranes.[4]

| Property | Value | Reference |

| Molecular Formula | C36H59N5O11 | [2] |

| Molecular Weight | 737.88 g/mol | [2] |

| Excitation Maximum (Ex) | ~466-489 nm | [2][5][6] |

| Emission Maximum (Em) | ~525-538 nm | [2][5][6] |

| Solubility | Soluble in Chloroform, DMSO, and Methanol | [6][7] |

| Storage | Store at -20°C, protect from light. | [2] |

Galactosylceramide Metabolic Pathway

Galactosylceramide is synthesized from ceramide and UDP-galactose by the enzyme ceramide galactosyltransferase (CGT), primarily in the endoplasmic reticulum. It is then transported to various cellular compartments, including the plasma membrane and the Golgi apparatus. The degradation of galactosylceramide occurs in the lysosomes, where it is hydrolyzed by galactosylceramide β-galactosidase (GALC) back into ceramide and galactose.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. genecopoeia.com [genecopoeia.com]

- 4. Spectrum [C6 NBD] | AAT Bioquest [aatbio.com]

- 5. biotium.com [biotium.com]

- 6. caymanchem.com [caymanchem.com]

- 7. A comprehensive measure of Golgi sphingolipid flux using NBD C6-ceramide: evaluation of sphingolipid inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Step-by-Step Guide for Utilizing C6 NBD Galactosylceramide in Golgi Apparatus Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

C6 NBD Galactosylceramide is a fluorescently labeled analog of galactosylceramide, a vital sphingolipid predominantly found in the nervous system and a key component of the myelin sheath.[1] While not a direct static stain for the Golgi apparatus in the same manner as its precursor, C6 NBD Ceramide, this compound serves as a crucial tool for investigating the intracellular trafficking and metabolism of galactosylceramides, processes in which the Golgi apparatus plays a central role.[1][2][3] This probe allows for the real-time visualization of the pathways of exogenous galactosylceramides following their endocytosis and subsequent transport through various cellular compartments, including the Golgi complex.[2] Its utility lies in its function as a substrate for enzymes like neutral β-glycosylceramidase (GCase), enabling detailed studies of sphingolipid metabolism and its dysregulation in various disease models.[2][3]

The NBD (nitrobenzoxadiazole) fluorophore exhibits environmentally sensitive fluorescence, being weakly fluorescent in aqueous environments and highly fluorescent in the nonpolar lipid environment of cellular membranes.[4][5] This property makes it an excellent tool for tracking the lipid's movement within the cell.

Principle of Action

Unlike C6 NBD Ceramide, which is metabolized in the Golgi to fluorescent sphingomyelin and glucosylceramide leading to its accumulation, this compound is utilized to trace the trafficking pathways of glycosphingolipids.[6][7] When introduced to cells, it is taken up through endocytosis and enters the endocytic pathway. From here, it can be transported to various organelles, including the Golgi apparatus, for processing, sorting, and subsequent transport to other destinations such as the plasma membrane or lysosomes for degradation. By observing the fluorescence of this compound over time, researchers can elucidate the kinetics and routes of galactosylceramide trafficking and metabolism within living cells.

Quantitative Data

The following table summarizes the key quantitative data for this compound.

| Parameter | Value | Reference |

| Excitation Maximum (Ex) | ~489 nm | [2] |

| Emission Maximum (Em) | ~525 nm | [2] |

| Molecular Formula | C36H59N5O11 | [2] |

| Molecular Weight | 737.88 g/mol | [2] |

| Recommended Working Concentration | 4 µM (for HT29 cells) | [2] |

| Solvent for Stock Solution | Chloroform:Methanol or DMSO | [4] |

Experimental Protocols

Protocol 1: Live-Cell Imaging of this compound Trafficking